"5-Hydroxy-3-methylindolin-2-one" synthesis and characterization
"5-Hydroxy-3-methylindolin-2-one" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-3-methylindolin-2-one
Abstract: The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive technical overview of a proposed synthetic route and detailed characterization strategy for 5-Hydroxy-3-methylindolin-2-one, a functionalized derivative with potential for further chemical elaboration. By leveraging established chemical principles and analogous procedures, this document offers researchers and drug development professionals a robust framework for accessing and validating this key chemical entity. We will explore a scientifically grounded synthetic protocol, explain the causality behind methodological choices, and present a full suite of expected analytical data, thereby providing a self-validating system for its preparation and identification.
Introduction: The Significance of the Indolin-2-one Core
A Privileged Scaffold in Drug Discovery
The indolin-2-one (or oxindole) skeleton is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid, bicyclic framework provides a versatile template for introducing functional groups in a well-defined three-dimensional space. Derivatives of this scaffold have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signal transduction.[1][3] Dysregulation of RTK activity is a hallmark of many cancers, making indolin-2-one-based compounds highly valuable as targeted therapeutic agents.[4]
Rationale for 5-Hydroxy-3-methylindolin-2-one
The specific target of this guide, 5-Hydroxy-3-methylindolin-2-one, incorporates two key functional groups that enhance its utility as a chemical intermediate.
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The 5-Hydroxy Group: This phenolic hydroxyl group provides a reactive handle for subsequent chemical modifications, such as etherification or esterification. This allows for the introduction of pharmacokinetically-relevant moieties or linking groups for creating bifunctional molecules.[5] It can also participate in crucial hydrogen-bonding interactions within a protein's active site.
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The C3-Methyl Group: The stereocenter at the C3 position is a common feature in bioactive indolin-2-ones. The introduction of a simple methyl group at this position can influence the molecule's conformation and its interaction with target proteins, often impacting potency and selectivity.[6]
The synthesis and characterization of this molecule are foundational steps for its exploration in drug discovery programs.
A Proposed Synthetic Strategy
A direct and efficient synthesis of 5-Hydroxy-3-methylindolin-2-one can be logically devised from a corresponding isatin precursor. Isatins (1H-indole-2,3-diones) are versatile starting materials for a wide array of heterocyclic compounds.[7]
Retrosynthetic Analysis
The retrosynthetic analysis points to the selective reduction of the C3-ketone of a suitably substituted isatin. This is a common and effective strategy for accessing 3-substituted oxindoles.
Caption: Retrosynthetic pathway for 5-Hydroxy-3-methylindolin-2-one.
Key Transformation: Wolff-Kishner-type Reduction
The critical step is the reduction of the C3-carbonyl group of the isatin intermediate without affecting the C2-amide carbonyl. The Wolff-Kishner reduction, or modifications thereof, is exceptionally well-suited for this transformation.[8] It involves the conversion of the ketone to a hydrazone, followed by base-catalyzed reduction to a methylene group. The use of hydrazine hydrate in a high-boiling point solvent is a standard and effective method.[9] This choice is predicated on the high chemoselectivity of hydrazine for ketones over the less reactive amide carbonyl.
Detailed Experimental Protocol: Synthesis via Isatin Reduction
This protocol is adapted from established procedures for the reduction of isatin derivatives.[8][9] The starting material, 5-Hydroxy-3-methyl-1H-indole-2,3-dione, can be prepared from 5-hydroxyisatin.
Step 1: Hydrazone Formation and In Situ Reduction
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Hydroxy-3-methyl-1H-indole-2,3-dione (1.0 eq).
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Add diethylene glycol as the solvent (approx. 10-15 mL per gram of isatin).
-
Add hydrazine hydrate (4.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to 120-130 °C and maintain for 1-2 hours. During this time, the initial color may change as the hydrazone forms.
-
After the initial heating period, add potassium hydroxide pellets (3.0-4.0 eq) portion-wise to the hot solution. Caution: Gas evolution (N₂) will occur.
-
Increase the temperature to 190-200 °C to facilitate the decomposition of the hydrazone and distill off water and excess hydrazine. Maintain this temperature for 3-4 hours until gas evolution ceases.
Step 2: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled, viscous mixture into 100 mL of cold water.
-
Acidify the aqueous solution to pH 5-6 with a dilute HCl solution. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Hydroxy-3-methylindolin-2-one.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally related molecules.[11][12][13]
Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [14] |
| Molecular Weight | 163.17 g/mol | [14] |
| Appearance | Off-white to pale yellow solid | - |
| XLogP3 | ~1.0 | [11][12] |
| Hydrogen Bond Donors | 2 (N-H, O-H) | [11] |
| Hydrogen Bond Acceptors | 2 (C=O, O-H) | [11] |
Spectroscopic Data Interpretation
3.2.1 ¹H NMR Spectroscopy The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit characteristic signals for the aromatic protons, the N-H proton, the phenolic O-H proton, and the methine/methyl groups at the C3 position.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Justification |
| ~10.10 | Singlet | 1H | NH | Amide protons in indolinones are typically deshielded and appear as sharp singlets.[15] |
| ~9.00 | Singlet | 1H | OH | Phenolic protons are acidic and their shifts can be concentration-dependent. |
| ~6.85 | Doublet | 1H | Ar-H (C4-H) | Ortho to the electron-donating NH group. |
| ~6.60 | Doublet of Doublets | 1H | Ar-H (C6-H) | Ortho and para to electron-donating groups (OH and NH). |
| ~6.55 | Doublet | 1H | Ar-H (C7-H) | Ortho to the electron-donating OH group. |
| ~3.40 | Quartet | 1H | C3-H | Methine proton coupled to the adjacent methyl group. |
| ~1.35 | Doublet | 3H | CH ₃ | Methyl group coupled to the C3-methine proton. |
3.2.2 ¹³C NMR Spectroscopy The ¹³C NMR spectrum provides confirmation of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale/Justification |
| ~178.0 | C =O (C2) | The amide carbonyl carbon is highly deshielded.[15] |
| ~152.0 | C -OH (C5) | Aromatic carbon attached to the hydroxyl group. |
| ~135.0 | Quaternary C (C7a) | Bridgehead carbon adjacent to the nitrogen. |
| ~128.0 | Quaternary C (C3a) | Bridgehead carbon adjacent to the aromatic ring. |
| ~115.0 | Ar-C H (C4) | Aromatic methine carbon. |
| ~112.0 | Ar-C H (C6) | Aromatic methine carbon. |
| ~110.0 | Ar-C H (C7) | Aromatic methine carbon. |
| ~45.0 | C H (C3) | Aliphatic methine carbon at the stereocenter. |
| ~15.0 | C H₃ | Aliphatic methyl carbon. |
3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is invaluable for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3400-3200 | Strong, Broad | O-H and N-H stretch | Overlapping stretches from the hydroxyl and amide groups.[16] |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| ~2980 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds from the methyl group. |
| ~1700 | Strong, Sharp | C=O stretch (Amide) | The lactam carbonyl of the indolin-2-one ring shows a strong absorption here.[17] |
| 1620-1450 | Medium | C=C stretch | Aromatic ring vibrations. |
| ~1250 | Strong | C-O stretch | Phenolic C-O bond vibration. |
3.2.4 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The predicted fragmentation pattern under electron ionization (EI) would involve characteristic losses.
Caption: Proposed ESI-MS fragmentation pathway for the target molecule.[18]
Detailed Protocol: HPLC Purity Assessment
Objective: To determine the purity of the synthesized 5-Hydroxy-3-methylindolin-2-one.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Integrate the peak area of the chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
-
Conclusion and Future Directions
This guide outlines a logical and robust strategy for the synthesis and comprehensive characterization of 5-Hydroxy-3-methylindolin-2-one. By employing a chemoselective Wolff-Kishner-type reduction of an isatin precursor, the target molecule can be accessed in a controlled manner. The proposed analytical methods, including NMR, IR, and MS, provide a complete framework for verifying the structure and purity of the final compound.
The availability of this functionalized indolin-2-one opens avenues for its use in constructing more complex molecules. Future work should focus on exploring its utility in parallel synthesis to generate libraries of derivatives for screening against various biological targets, particularly protein kinases. Furthermore, the development of an asymmetric synthesis to access enantiomerically pure forms of the title compound would be a valuable extension, as biological activity is often stereospecific.
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